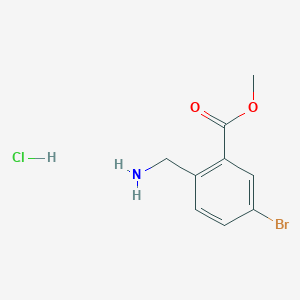

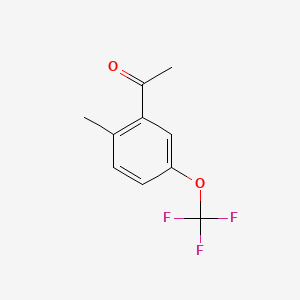

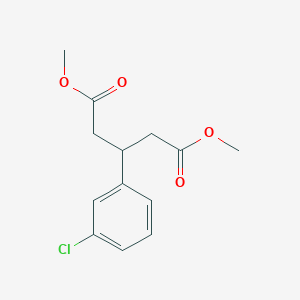

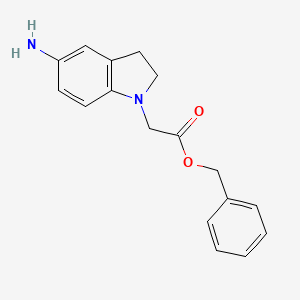

![molecular formula C14H12ClFO2 B1472182 [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-04-9](/img/structure/B1472182.png)

[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organohalogen Contaminants and Metabolites

A study investigated human exposure to organohalogen contaminants (OHCs), including phenolic and methoxylated ones, in relation to their concentrations in breast milk and serum. The research highlighted the dietary intake of phenolic OHCs and their differential partitioning between breast milk and serum, suggesting varied pharmacokinetic or exposure routes for these compounds (Fujii et al., 2014).

Exposure and Toxicity

Methanol, a commonly used solvent, poses significant health risks, including metabolic acidosis and visual disturbances. A case of industrial methanol toxicity highlighted the dangers of methanol exposure and the importance of appropriate protective measures (Downie et al., 1992). Furthermore, methanol-induced retinal toxicity was examined using optical coherence tomography (OCT) to evaluate the severity of retinal edema and changes in retinal profile, underscoring the toxic effects of methanol on visual health (Fujihara et al., 2006).

Metabolite Identification and Pharmacokinetics

Research into the metabolism of chlorphenoxamine, a compound structurally related to the chemical of interest, identified several metabolites in human urine, providing insights into the compound's pharmacokinetics and metabolic pathways. These metabolites, some of which were excreted as conjugates, contribute to our understanding of the compound's biotransformation and potential effects on human health (Goenechea et al., 1987).

Environmental and Health Implications

The presence of alkylphenols (APs), which are environmental contaminants with endocrine-disrupting activities, was detected in adipose tissue of women in Southern Spain, indicating human exposure to these compounds and their potential health implications (Lopez-Espinosa et al., 2009).

Eigenschaften

IUPAC Name |

[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFO2/c15-12-4-3-11(8-17)14(7-12)18-9-10-1-5-13(16)6-2-10/h1-7,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGHQPBZDWVUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

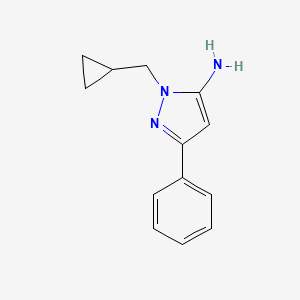

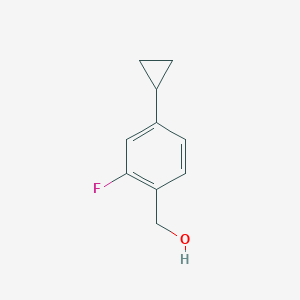

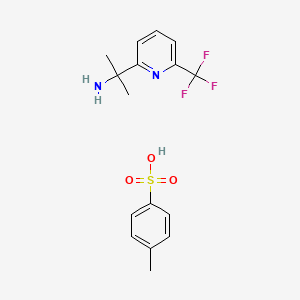

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)